molecular formula C3Cl6O6S3 B14743924 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone CAS No. 726-62-5

2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone

Cat. No.: B14743924
CAS No.: 726-62-5
M. Wt: 440.9 g/mol
InChI Key: CVGYZLZOSMRITM-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone: is a chemical compound with the molecular formula C3Cl6O6S3 and a molecular weight of 440.945 g/mol . This compound is characterized by its high chlorine content and unique trithiane ring structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the chlorination of trithiane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas, often in a solvent such as carbon tetrachloride or chloroform, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated trithiane derivatives, sulfoxides, and sulfones .

Scientific Research Applications

2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in halogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The trithiane ring structure also contributes to its reactivity and ability to form stable complexes with metal ions .

Properties

CAS No.

726-62-5

Molecular Formula

C3Cl6O6S3

Molecular Weight

440.9 g/mol

IUPAC Name

2,2,4,4,6,6-hexachloro-1,3,5-trithiane 1,1,3,3,5,5-hexaoxide

InChI

InChI=1S/C3Cl6O6S3/c4-1(5)16(10,11)2(6,7)18(14,15)3(8,9)17(1,12)13

InChI Key

CVGYZLZOSMRITM-UHFFFAOYSA-N

Canonical SMILES

C1(S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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